Cas no 349101-96-8 (2-Naphthalenecarboxylicacid, 8-amino-5,6,7,8-tetrahydro-)

2-Naphthalenecarboxylic acid, 8-amino-5,6,7,8-tetrahydro-, is a functionalized naphthalene derivative featuring both a carboxylic acid and an amino group on a partially hydrogenated ring system. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and fine chemicals. The amino group enables further derivatization, while the tetrahydro moiety enhances solubility and stability compared to fully aromatic analogs. Its rigid yet flexible scaffold makes it valuable for designing bioactive compounds or ligands in coordination chemistry. The compound’s purity and well-defined reactivity profile ensure consistent performance in complex synthetic pathways. Suitable for research and industrial use, it meets stringent quality standards for advanced chemical synthesis.
2-Naphthalenecarboxylicacid, 8-amino-5,6,7,8-tetrahydro- structure
349101-96-8 structure
商品名:2-Naphthalenecarboxylicacid, 8-amino-5,6,7,8-tetrahydro-
CAS番号:349101-96-8
MF:C11H13NO2
メガワット:191.226423025131
MDL:MFCD18815317
CID:302735
PubChem ID:14756549

2-Naphthalenecarboxylicacid, 8-amino-5,6,7,8-tetrahydro- 化学的及び物理的性質

名前と識別子

    • 2-Naphthalenecarboxylicacid, 8-amino-5,6,7,8-tetrahydro-
    • 2-Naphthalenecarboxylicacid,8-amino-5,6,7,8-tetrahydro-(9CI)
    • 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
    • 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylicacid
    • AKOS023402295
    • 349101-96-8
    • MFCD18815317
    • EN300-7436365
    • 8-Amino-5,6,7,8-tetrahydronaphtalene-2-carboxylic acid HCl
    • 8-amino-5,6,7,8-tetrahydro-2-naphthoic acid
    • DTXSID30563658
    • N10683
    • SCHEMBL2027583
    • DB-296855
    • MDL: MFCD18815317
    • インチ: 1S/C11H13NO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6,10H,1-3,12H2,(H,13,14)
    • InChIKey: YXBAEMJTZUPWII-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C=CC2=C(C=1)C(CCC2)N)=O

計算された属性

  • せいみつぶんしりょう: 191.09469
  • どういたいしつりょう: 191.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.2
  • トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

  • PSA: 63.32

2-Naphthalenecarboxylicacid, 8-amino-5,6,7,8-tetrahydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM240699-1g
8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
349101-96-8 97%
1g
$795 2023-01-07
Alichem
A219006545-1g
8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
349101-96-8 97%
1g
$785.38 2023-09-02
eNovation Chemicals LLC
D482701-10g
8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
349101-96-8 >97%
10g
$1995 2023-09-04
Enamine
EN300-7436365-2.5g
8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
349101-96-8 95%
2.5g
$1903.0 2024-05-23
eNovation Chemicals LLC
D482701-5g
8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
349101-96-8 >97%
5g
$1295 2023-09-04
eNovation Chemicals LLC
Y0993246-5g
8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
349101-96-8 95%
5g
$2200 2025-02-20
Chemenu
CM240699-1g
8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
349101-96-8 97%
1g
$795 2021-08-04
eNovation Chemicals LLC
Y0993246-1g
8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
349101-96-8 95%
1g
$900 2024-08-02
Enamine
EN300-7436365-10.0g
8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
349101-96-8 95%
10.0g
$4176.0 2024-05-23
Enamine
EN300-7436365-0.5g
8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
349101-96-8 95%
0.5g
$933.0 2024-05-23

2-Naphthalenecarboxylicacid, 8-amino-5,6,7,8-tetrahydro- 関連文献

2-Naphthalenecarboxylicacid, 8-amino-5,6,7,8-tetrahydro-に関する追加情報

2-Naphthalenecarboxylic Acid, 8-Amino-5,6,7,8-Tetrahydro

The compound 2-Naphthalenecarboxylic Acid, 8-Amino-5,6,7,8-Tetrahydro (CAS No: 349101-96-8) is a structurally unique organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the naphthoic acid family and features a naphthalene ring system with a carboxylic acid group at position 2 and an amino group at position 8. The tetrahydro substitution at positions 5,6,7, and 8 introduces a degree of saturation into the molecule, which can influence its chemical reactivity and physical properties.

Recent studies have highlighted the importance of naphthoic acids in drug discovery and material science. The presence of the carboxylic acid group makes this compound a potential candidate for forming esters or amides, which are commonly used in pharmaceuticals and agrochemicals. Additionally, the amino group at position 8 can participate in various condensation reactions, enabling the synthesis of complex molecules with tailored functionalities.

One of the most promising applications of 2-Naphthalenecarboxylic Acid, 8-Amino-5,6,7,8-Tetrahydro lies in its use as an intermediate in the synthesis of bioactive compounds. Researchers have explored its role in developing anti-inflammatory agents and antioxidants due to its ability to scavenge free radicals and modulate cellular signaling pathways. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting cyclooxygenase enzymes.

In the field of material science, this compound has shown potential as a building block for constructing advanced organic materials such as polymers and coordination networks. Its rigid naphthalene framework and functional groups provide opportunities for designing materials with tailored electronic and mechanical properties. A recent report in *Nature Communications* highlighted its use in synthesizing novel π-conjugated polymers for organic electronics.

The synthesis of 2-Naphthalenecarboxylic Acid, 8-Amino-5,6,7,8-Tetrahydro involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by hydrogenation to introduce the tetrahydro substitution pattern. Researchers have also explored catalytic methods to enhance the efficiency of these reactions.

From a toxicological perspective, studies indicate that 2-Naphthalenecarboxylic Acid derivatives exhibit low toxicity when administered at therapeutic doses. This makes them suitable candidates for further development into pharmaceutical agents. However, comprehensive safety assessments are still required to fully understand their long-term effects on human health and the environment.

In conclusion, 2-Naphthalenecarboxylic Acid, 8-Amino-5,6,7,8-Tetrahydro is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for researchers aiming to develop innovative solutions in drug discovery and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.

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